molecular formula C23H25N3O5S B12483565 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-hydroxy-1-(3-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-hydroxy-1-(3-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12483565
M. Wt: 455.5 g/mol
InChI Key: ZPXXLNGXFLYOMZ-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-HYDROXY-1-(3-METHYLPHENYL)-6-OXOPYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including methoxy, hydroxy, and sulfanyl groups, which contribute to its diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-hydroxy-1-(3-methylphenyl)-6-oxopyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H25N3O5S/c1-15-5-4-6-17(11-15)26-22(29)13-20(27)25-23(26)32-14-21(28)24-10-9-16-7-8-18(30-2)19(12-16)31-3/h4-8,11-13,27H,9-10,14H2,1-3H3,(H,24,28)

InChI Key

ZPXXLNGXFLYOMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=C(N=C2SCC(=O)NCCC3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-HYDROXY-1-(3-METHYLPHENYL)-6-OXOPYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the core structure through a condensation reaction between 3,4-dimethoxyphenylacetic acid and an appropriate amine. This is followed by the introduction of the pyrimidinyl sulfanyl group through nucleophilic substitution reactions. The final step usually involves the acylation of the intermediate product to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-HYDROXY-1-(3-METHYLPHENYL)-6-OXOPYRIMIDIN-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding ketones and aldehydes.

    Reduction: The carbonyl group in the pyrimidinyl ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-HYDROXY-1-(3-METHYLPHENYL)-6-OXOPYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-HYDROXY-1-(3-METHYLPHENYL)-6-OXOPYRIMIDIN-2-YL]SULFANYL}ACETAMIDE: shares structural similarities with other compounds such as:

Uniqueness

The uniqueness of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[4-HYDROXY-1-(3-METHYLPHENYL)-6-OXOPYRIMIDIN-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which endows it with distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

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